Methyl 4-(trifluoromethyl)benzene-1-carboximidate

Catalog No.
S2715760
CAS No.
137714-33-1
M.F
C9H8F3NO
M. Wt
203.164
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(trifluoromethyl)benzene-1-carboximidate

CAS Number

137714-33-1

Product Name

Methyl 4-(trifluoromethyl)benzene-1-carboximidate

IUPAC Name

methyl 4-(trifluoromethyl)benzenecarboximidate

Molecular Formula

C9H8F3NO

Molecular Weight

203.164

InChI

InChI=1S/C9H8F3NO/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5,13H,1H3

InChI Key

JNQSYMIOZLXDEP-UHFFFAOYSA-N

SMILES

COC(=N)C1=CC=C(C=C1)C(F)(F)F

Solubility

not available

Methyl 4-(trifluoromethyl)benzene-1-carboximidate, also known as methyl 4-(trifluoromethyl)benzenecarboximidoate, is a chemical compound with the molecular formula C9H8F3NOC_9H_8F_3NO and a molecular weight of 203.16 g/mol. This compound features a trifluoromethyl group, which significantly influences its chemical properties and reactivity. The presence of the carboximidate functional group suggests potential applications in organic synthesis and medicinal chemistry, particularly as a versatile building block in various

, primarily due to its electrophilic nature. Key reactions include:

  • Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it susceptible to substitution reactions.
  • Cross-Dehydrogenation Coupling: This reaction pathway allows for the formation of new carbon-carbon bonds in a metal-free environment, showcasing its utility in synthetic organic chemistry .
  • Nucleophilic Addition: The carboximidate functionality can react with nucleophiles, leading to the formation of various derivatives.

Several synthetic routes have been explored for the preparation of methyl 4-(trifluoromethyl)benzene-1-carboximidate:

  • Direct Amidation: This method involves the reaction of methyl 4-(trifluoromethyl)benzoate with an amine under appropriate conditions to yield the corresponding carboximidate.
  • Nucleophilic Substitution: Utilizing nucleophiles such as amines or hydrazines can facilitate the formation of carboximidates from suitable precursors.
  • Fluorination Reactions: The introduction of the trifluoromethyl group can be achieved through fluorination methods involving electrophilic fluorinating agents .

Methyl 4-(trifluoromethyl)benzene-1-carboximidate has potential applications in:

  • Organic Synthesis: As a versatile intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Chemistry: Its unique properties may be exploited in drug discovery and development processes.
  • Material Science: The compound may serve as a precursor for fluorinated materials with desirable physical properties .

Interaction studies involving methyl 4-(trifluoromethyl)benzene-1-carboximidate focus on its reactivity with various nucleophiles and electrophiles. Such studies help elucidate its role in catalysis and its potential as a reactive intermediate in synthetic pathways. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .

Several compounds share structural similarities with methyl 4-(trifluoromethyl)benzene-1-carboximidate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 4-methylbenzene-1-carboximidateC9H11NOC_9H_{11}NOLacks trifluoromethyl group; more hydrophobic
Methyl 3-(trifluoromethyl)benzene-1-carboximidateC9H8F3NOC_9H_8F_3NODifferent positional isomer; altered reactivity
Methyl 2-(trifluoromethyl)benzene-1-carboximidateC9H8F3NOC_9H_8F_3NOAnother positional isomer; distinct electronic effects

Methyl 4-(trifluoromethyl)benzene-1-carboximidate stands out due to its trifluoromethyl substituent, which imparts unique electronic properties that enhance its reactivity compared to other similar compounds .

XLogP3

2.7

Dates

Modify: 2023-08-16

Explore Compound Types